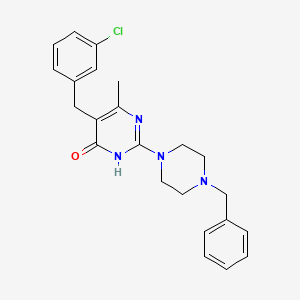![molecular formula C9H11N3O2S B11194111 4-ethyl-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3,6(4H)-dione](/img/structure/B11194111.png)
4-ethyl-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3,6(4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHYL-8-METHYL-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3,4]THIADIAZINE-3,6-DIONE is a heterocyclic compound that belongs to the class of pyrimido[2,1-b][1,3,4]thiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-8-METHYL-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3,4]THIADIAZINE-3,6-DIONE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-8-METHYL-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3,4]THIADIAZINE-3,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
4-ETHYL-8-METHYL-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3,4]THIADIAZINE-3,6-DIONE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various microorganisms.
Materials Science: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-ETHYL-8-METHYL-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3,4]THIADIAZINE-3,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 8-METHYL-4-OXO-6-PHENYL-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
- ETHYL 8-METHYL-4-OXO-6-[(E)-2-PHENYLETHENYL]-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
Uniqueness
4-ETHYL-8-METHYL-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3,4]THIADIAZINE-3,6-DIONE is unique due to its specific substitution pattern and the presence of both pyrimidine and thiadiazine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11N3O2S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
4-ethyl-8-methylpyrimido[2,1-b][1,3,4]thiadiazine-3,6-dione |
InChI |
InChI=1S/C9H11N3O2S/c1-3-11-8(14)5-15-9-10-6(2)4-7(13)12(9)11/h4H,3,5H2,1-2H3 |
InChI Key |
RDAQCNTXVHWWMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CSC2=NC(=CC(=O)N21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11194032.png)
![9-(4-fluorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11194034.png)
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11194037.png)
![9-(3,5-difluorophenyl)-6-(thiophen-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11194043.png)
![6-(3-chlorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11194046.png)
![2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11194049.png)
![9-(2-chloro-5-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11194056.png)
![3-(2,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11194063.png)
![N-(4-methoxybenzyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11194071.png)


![Ethyl 4-amino-3-[(3-ethoxyphenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B11194107.png)
![N-(3-ethoxypropyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B11194121.png)
![4-amino-2-[benzyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B11194129.png)
